3-Bromopyrrolidine

Overview

Description

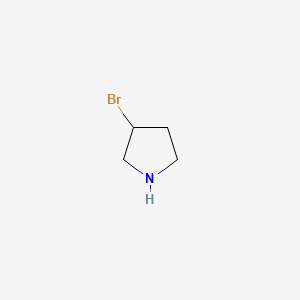

3-Bromopyrrolidine is a five-membered saturated nitrogen heterocycle with a bromine atom at the 3-position. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically enriched compounds for pharmaceutical applications. The compound is synthesized via asymmetric bromocyclization reactions, such as the treatment of homoallylic nosylamides with N-bromopyrrolidin-2-one (NBP) in the presence of chiral catalysts (e.g., catalyst 136). These reactions proceed via a 5-endo mode, yielding 2,3-trans-disubstituted this compound derivatives with excellent regioselectivity and enantioselectivity (up to >90% e.e.) . Notably, this compound derivatives are key precursors in synthesizing selective ion channel blockers, such as the KV1.5 inhibitor BMS-394136 .

Physicochemical properties of this compound and its salts include:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopyrrolidine can be synthesized through several methods. One common approach involves the bromination of pyrrolidine. This can be achieved by reacting pyrrolidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. Another method involves the hydrobromination of 1-substituted-3-pyrrolines using aqueous hydrobromic acid at elevated temperatures (120-125°C) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

Reduction Reactions: The compound can be reduced to pyrrolidine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of pyrrolidone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of 3-aminopyrrolidine or 3-thiopyrrolidine.

Reduction: Pyrrolidine.

Oxidation: Pyrrolidone derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: CHBrN

- Molar Mass: Approximately 173.05 g/mol

- Structural Features: The presence of a bromine atom at the third position enhances its reactivity, particularly in nucleophilic substitution reactions.

Organic Synthesis

3-Bromopyrrolidine serves as a valuable building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of diverse derivatives.

Key Reactions:

- Nucleophilic substitution reactions

- Formation of pyrrolidin-2-ones and other derivatives through cascade reactions

| Reaction Type | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Moderate to high |

| Cascade Reactions | Produces pyrrolidin-2-ones from piperidines | Variable |

Medicinal Chemistry

The compound is instrumental in developing new drugs targeting neurological and psychiatric disorders. Research indicates that this compound exhibits potential neuropharmacological effects, making it a candidate for treating conditions such as anxiety and depression.

Case Study: Neuropharmacological Effects

- Investigations into binding affinity to neurotransmitter receptors have shown promising results, indicating its potential therapeutic applications in mental health disorders.

Biological Studies

This compound is employed in studies investigating the biological activity of pyrrolidine derivatives. Its structural characteristics allow it to interact effectively with biological targets, enhancing binding affinity to enzymes and receptors.

Biological Activity Insights:

- Potential antimicrobial activity has been noted, suggesting its use in developing new antimicrobial agents.

- Interaction with biological pathways may lead to novel therapeutic strategies.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its versatility allows for various modifications that can lead to valuable products in different applications.

Mechanism of Action

The mechanism of action of 3-bromopyrrolidine depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients. The bromine atom in the molecule can be replaced by various functional groups, leading to compounds with specific biological activities. The molecular targets and pathways involved vary depending on the final product synthesized from this compound.

Comparison with Similar Compounds

Structural Analogs

Brominated Pyrrolidine Derivatives

Brominated Pyridines

Cyclization Modes

- 5-endo Cyclization: this compound derivatives form via 5-endo cyclization of homoallylic amides with NBP, achieving >90% yield and 90% e.e. using catalyst 136 . Bromomethyl indolines require tosylamino substrates and NBS, yielding 60–80% e.e. with catalyst 882 .

6-exo Cyclization :

Catalyst Dependency

| Catalyst | Substrate | Product | Yield (%) | e.e. (%) | |

|---|---|---|---|---|---|

| 136 | Homoallylic amides | 3-Bromopyrrolidines | >90 | >90 | |

| 208 | (E)-Substrate 206 | N-Sulfonyl piperidines | 40–50 | 30–40 |

Physicochemical Properties

Biological Activity

3-Bromopyrrolidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a halogenated derivative of pyrrolidine, a five-membered heterocyclic compound. The presence of the bromine atom enhances its reactivity and biological properties, making it a valuable scaffold in drug development. It is primarily studied for its role in enzyme inhibition and as a precursor for synthesizing biologically active molecules.

Target Enzymes

This compound acts on various enzymes, notably hexokinase, which is crucial in the glycolytic pathway. By inhibiting hexokinase activity, it disrupts glucose metabolism in cells, particularly cancer cells that rely heavily on glycolysis for energy production .

Biochemical Pathways

The compound's interaction with enzymes leads to significant biochemical changes:

- Inhibition of Glycolysis : this compound inhibits key glycolytic enzymes, resulting in decreased ATP production and increased reactive oxygen species (ROS) levels .

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting ATP production .

Cellular Effects

Numerous studies have documented the effects of this compound on various cell types:

- Cancer Cell Lines : In melanoma cell lines resistant to conventional therapies, this compound treatment led to reduced cell proliferation and increased apoptosis rates. It was particularly effective at inducing cell death in PLX-resistant melanoma cells .

- DNA Damage : Research indicates that this compound can induce DNA damage through ROS generation, particularly affecting cells during the S-phase of the cell cycle .

Case Studies

- Melanoma Treatment : A study demonstrated that this compound effectively suppressed the malignant phenotype of melanoma cells by modulating their metabolic profile and inducing apoptosis. This was evidenced by decreased expression of glycolytic enzymes and increased markers of cell death .

- Anticancer Activity : In various cancer models, including multiple myeloma and solid tumors, this compound exhibited significant cytotoxic effects. It selectively targeted cancer cells while sparing normal cells due to differential uptake mechanisms related to monocarboxylate transporters (MCTs) .

Data Tables

| Biological Activity | Mechanism | Effect on Cancer Cells |

|---|---|---|

| Glycolytic inhibition | Inhibition of hexokinase | Reduced ATP production |

| Apoptosis induction | Disruption of mitochondrial function | Increased cell death |

| DNA damage | ROS generation | Induction of double-strand breaks |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its small molecular size and lipophilicity. The incorporation of bromine also influences its metabolic stability and bioavailability.

Properties

IUPAC Name |

3-bromopyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYCQJXBNJJMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672550 | |

| Record name | 3-Bromopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952797-35-2 | |

| Record name | 3-Bromopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.